molecular formula C12H15N3OS B8214350 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

Cat. No. B8214350
M. Wt: 249.33 g/mol
InChI Key: DFPFMNGWPUTNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activities : Synthesized novel thiazoles, including variants of malononitrile derivatives, have shown significant antimicrobial activities. For example, 2-(4-phenylthiazol-2(3H)-ylidene)-malononitrile is particularly potent as an antimicrobial agent (Al-Mousawi, Moustafa, & Al-Saleh, 2016).

  • Crystal Structures and Molecular Modeling : Studies have revealed detailed crystal structures of malononitrile derivatives, including 2-(1-phenylimidazolidin-2-ylidene)-malononitrile, highlighting significant features like N-H-N hydrogen bonds (Lu et al., 2006). Additionally, molecular modeling of these compounds has been conducted to understand their properties better (Elhagali et al., 2018).

  • Synthesis of Novel Compounds : Various studies focus on synthesizing novel compounds using malononitrile derivatives. These compounds have potential applications in medicinal chemistry and materials science. This includes the synthesis of compounds like 4-benzylpyrazole-3,5-diamines and thiazolidin-3-phenylpropanenitriles (Al-Mousawi, Moustafa, & Elnagdi, 2008).

  • Photovoltaic Applications : In the field of photovoltaics, novel molecular acceptors and polymers incorporating malononitrile derivatives have been developed, leading to improvements in solar cell performance. For instance, P3HT-based solar cells with enhanced efficiency have been enabled through this approach (Xu et al., 2019).

  • Fluorescence Imaging : Malononitrile derivatives have been used in the development of fluorescent probes and dyes for biological imaging. This includes the creation of ratiometric fluorescent strategies for detecting malononitrile in biological systems and the design of novel red fluorescent dyes for imaging living cancer cells (Gong et al., 2021); (Li et al., 2020).

properties

IUPAC Name

2-(3-hexyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-3-4-5-6-15-11(16)9-17-12(15)10(7-13)8-14/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFMNGWPUTNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)CSC1=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile
Reactant of Route 2
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile
Reactant of Route 3
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile
Reactant of Route 4
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile
Reactant of Route 5
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile
Reactant of Route 6
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile

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